molecular formula C6H7ClN2OS B111599 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 129865-54-9

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B111599
CAS No.: 129865-54-9
M. Wt: 190.65 g/mol
InChI Key: WQEAFACWNKVEMO-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a dimethylamino group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-chloroacetaldehyde with thiourea can form the thiazole ring, which is then further functionalized to introduce the dimethylamino and chloro groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-methanol
  • 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid
  • 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Uniqueness

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both an electron-donating dimethylamino group and an electron-withdrawing chloro group on the thiazole ring can influence its electronic properties and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-9(2)6-8-5(7)4(3-10)11-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEAFACWNKVEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429330
Record name 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129865-54-9
Record name 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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